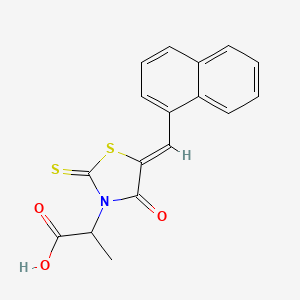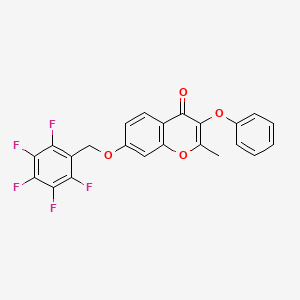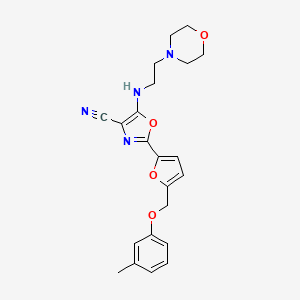
5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be related to various research studies focusing on the synthesis and properties of oxazole derivatives and their interactions with other chemical entities. Although the exact compound is not directly mentioned in the provided papers, the studies give insights into similar compounds that can help infer the characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related oxazole derivatives often involves the formation of the oxazole ring and subsequent functionalization. For instance, the synthesis of 5-alkylamino-1,3-oxazole-4-carbonitriles with phthalimidoalkyl substituents has been reported, where the reaction of a morpholino-substituted oxazole with hydrazine hydrate leads to the formation of different products depending on the length of the alkyl chain . These methods could potentially be adapted for the synthesis of the compound , considering the morpholino group and oxazole ring present in its structure.
Molecular Structure Analysis
The molecular structure of oxazole derivatives is often characterized using spectroscopic methods such as FT-IR and NMR, as well as theoretical calculations like density functional theory (DFT) . These techniques allow for the determination of structural parameters, electronic properties, and the identification of functional groups. The presence of the morpholino group and the furanyl moiety in the compound of interest suggests that similar analytical methods could be employed to elucidate its structure.
Chemical Reactions Analysis
Oxazole derivatives can undergo various chemical reactions, including nucleophilic substitution and cyclization. For example, the reaction of 1-amino-5-morpholino-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carbonitrile with different amines leads to the formation of chloro-acetylamino derivatives and further heterocyclic compounds . Similarly, the interaction of 3-bromoisothiazole-5-carbonitriles with secondary amines like morpholine results in amino-substituted derivatives . These reactions highlight the reactivity of the morpholino group and the carbonitrile moiety, which are also present in the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole derivatives can be quite diverse, depending on their specific substituents. The solvatochromic methods can be used to determine the ground and excited state dipole moments, and the interaction with solvents can be investigated using Kamlet-Taft and Catalan methods . The nonlinear optical properties and thermal stability are also of interest, as some oxazole derivatives exhibit high hyperpolarizability, making them potential materials for nonlinear optical applications . The compound "5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile" likely shares some of these properties, given the structural similarities with the compounds studied in the papers.
properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(2-morpholin-4-ylethylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-16-3-2-4-17(13-16)28-15-18-5-6-20(29-18)22-25-19(14-23)21(30-22)24-7-8-26-9-11-27-12-10-26/h2-6,13,24H,7-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXUGASAHGNXNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCN4CCOCC4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((2-Morpholinoethyl)amino)-2-(5-((m-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

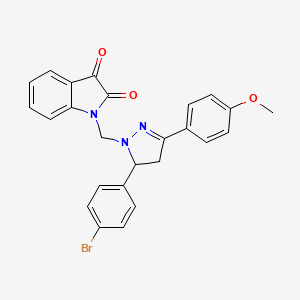


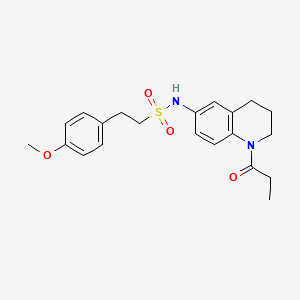
![4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2526612.png)

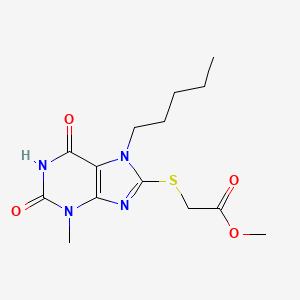
![1-(5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2526617.png)



